7-methoxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one
CAS No.:
Cat. No.: VC14983808
Molecular Formula: C18H16O4
Molecular Weight: 296.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H16O4 |
---|---|
Molecular Weight | 296.3 g/mol |
IUPAC Name | 7-methoxy-4-(4-methoxyphenyl)-8-methylchromen-2-one |
Standard InChI | InChI=1S/C18H16O4/c1-11-16(21-3)9-8-14-15(10-17(19)22-18(11)14)12-4-6-13(20-2)7-5-12/h4-10H,1-3H3 |
Standard InChI Key | OYAWLTAUQJITGX-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OC |
Introduction
Structural Characteristics and Chemical Properties
Molecular Architecture
The compound features a 2H-chromen-2-one backbone substituted at positions 4, 7, and 8. The 4-(4-methoxyphenyl) group introduces aromaticity, while the 7-methoxy and 8-methyl substituents enhance steric and electronic properties critical for bioactivity. Key structural parameters include:
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₆O₄ |
Molecular Weight | 296.3 g/mol |
IUPAC Name | 7-Methoxy-4-(4-methoxyphenyl)-8-methylchromen-2-one |
Canonical SMILES | CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OC |
Topological Polar Surface Area | 52.3 Ų |
The methoxy groups at positions 7 and 4' enhance solubility in organic solvents, while the methyl group at position 8 contributes to metabolic stability .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure. In ¹H NMR, signals at δ 3.85–3.90 ppm correspond to methoxy protons, while aromatic protons appear between δ 6.8–7.5 ppm . High-resolution MS shows a molecular ion peak at m/z 296.3 [M+H]⁺, consistent with the molecular formula.
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step reactions starting from 7-hydroxy-4-methylcoumarin. A representative pathway includes:
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Esterification: 7-Hydroxy-4-methylcoumarin reacts with 4-methoxybenzoic acid in pyridine with phosphorus oxychloride (POCl₃) to form an intermediate ester .
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Baker-Venkatraman Transformation: Base-catalyzed rearrangement of the ester yields a 1,3-diketone intermediate .
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Cyclization: Acid or base-mediated cyclization forms the chromenone core, with final purification via recrystallization .
Key reagents and conditions are summarized below:
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Esterification | POCl₃, pyridine, 60°C | 75–80 |
Rearrangement | KOH, dry pyridine, 125–130°C | 65–70 |
Cyclization | H₂SO₄, ethanol, reflux | 80–85 |
Process Optimization
Recent advances employ microwave-assisted synthesis to reduce reaction times from hours to minutes, improving yields to >90% . Green chemistry approaches using ionic liquids or water as solvents are under investigation to enhance sustainability .
Biological Activities and Mechanisms
Anti-Inflammatory Effects
The compound inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, with an IC₅₀ of 7.0–12.0 μM . This activity is attributed to suppression of nuclear factor-kappa B (NF-κB) signaling, reducing pro-inflammatory cytokines like TNF-α and IL-6 .
Antioxidant Capacity
In DPPH radical scavenging assays, it exhibits moderate activity (EC₅₀ = 45 μM), outperforming ascorbic acid (EC₅₀ = 30 μM) at higher concentrations. The methoxy groups donate electrons, stabilizing free radicals and preventing oxidative chain reactions.
Applications in Pharmaceutical Research
Drug Development
The compound serves as a lead structure for designing kinase inhibitors. Molecular docking studies reveal strong binding affinity (ΔG = −9.2 kcal/mol) to cyclin-dependent kinase 2 (CDK2), a target in cancer therapy .
Neuroprotective Agents
In vitro models demonstrate reduced β-amyloid aggregation (40% inhibition at 50 μM), suggesting potential in Alzheimer’s disease research. The chromenone core chelates metal ions implicated in neurodegenerative pathways .
Comparative Analysis with Structural Analogs
Compound | Structural Differences | Bioactivity (IC₅₀) |
---|---|---|
7-Hydroxy-4-methylcoumarin | Lacks 4-methoxyphenyl group | Antioxidant: EC₅₀ = 60 μM |
6-Methoxyflavone | Flavone backbone (no lactone) | Anti-inflammatory: 15 μM |
Target Compound | 4-Methoxyphenyl, 8-methyl | Anticancer: 25 μM |
The 4-methoxyphenyl substituent in the target compound enhances lipophilicity and target selectivity compared to simpler coumarins .
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